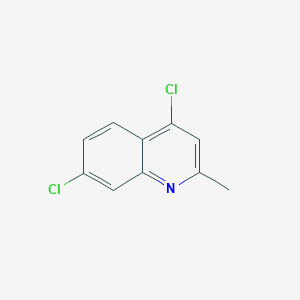
4,7-Dichloro-2-methylquinoline
Descripción general
Descripción
4,7-Dichloro-2-methylquinoline (DCMQ) is a synthetic organic compound belonging to the quinoline family. It is a colorless crystalline solid with a molecular weight of 215.06 g/mol and a melting point of 105-106 °C. DCMQ is used in a wide range of scientific applications, including the synthesis of other compounds, the detection of biochemical processes, and the study of biological mechanisms. In
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
4,7-Dichloro-2-methylquinoline has been studied for its chemical reactions and potential to form various derivatives. For instance, it reacts with thionyl chloride to form [1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes, showing its versatility in chemical transformations (Al-Shaar et al., 1988). Another study demonstrated the synthesis of crystalline compounds from methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and 5,7-dichloro-2-methylquinolin-8-ol, further highlighting its potential in creating novel compounds with potential biological significance (Małecki et al., 2010).
Biodegradation Studies
A notable aspect of this compound's research involves its biodegradation. Studies have shown that soil bacteria can degrade 4-methylquinoline, a related compound, under aerobic conditions. This suggests potential environmental applications in the bioremediation of contaminated sites (Sutton et al., 1996).
Antimicrobial and Antifungal Properties
Research on analogues of 4-methylquinoline, which is structurally similar to this compound, has demonstrated antimicrobial and antifungal properties. This opens up possibilities for these compounds to be developed into new pharmaceutical agents (Kim et al., 2014).
Structural and Spectroscopic Analysis
Studies involving this compound also include detailed structural and spectroscopic analysis. For example, the structural and spectroscopic characteristics of novel chloroquinoline derivatives, including 2-chloro-3-methylquinoline, were examined using various experimental and computational methods. These studies are crucial for understanding the physical and chemical properties of these compounds, which can lead to novel applications in different scientific fields (Murugavel et al., 2017).
Potential in Drug Development
Research on derivatives of this compound has shown promise in drug development, particularly in the creation of antileishmanial and antitubercular agents. For instance, a study on the synthesis of 4-aminoquinoline analogues and their platinum(II) complexes revealed significant activities against tuberculosis and Leishmania chagasi, suggesting their potential as new treatments for these diseases (Carmo et al., 2011).
Safety and Hazards
4,7-Dichloro-2-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
The primary targets of 4,7-Dichloro-2-methylquinoline are currently unknown . This compound is structurally similar to Chlorquinaldol, a known antiseptic . .
Mode of Action
It is suggested that 8-hydroxyquinolines, a group to which this compound belongs, act as bidentate chelators of several metal ions which serve as critical enzyme cofactors .
Biochemical Pathways
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Propiedades
IUPAC Name |
4,7-dichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYCALFKBCOYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357603 | |
| Record name | 4,7-dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
50593-69-6 | |
| Record name | 4,7-dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,7-Dichloro-2-methylquinoline in the synthesis of anti-cancer agents, as described in the research?
A1: this compound serves as a crucial starting material in the synthesis of 2-quinolyl-1,3-tropolone derivatives. The research demonstrates that it reacts with 1,2-benzoquinones under acidic conditions to yield the target compounds. [] These resulting derivatives exhibited promising anti-proliferative activity against various cancer cell lines, highlighting the significance of this compound as a building block for potential anticancer agents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



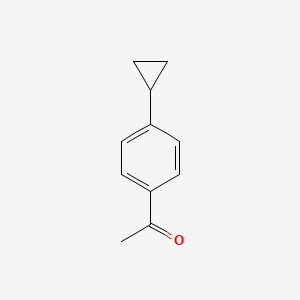
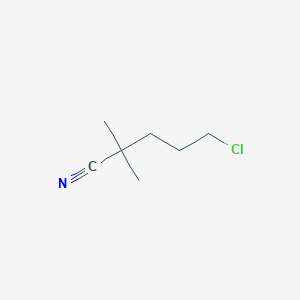
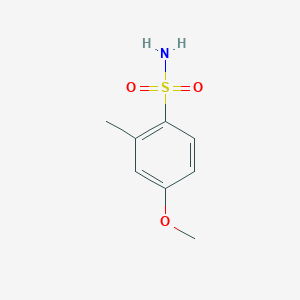
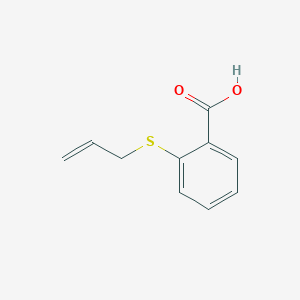
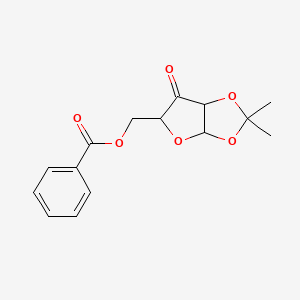
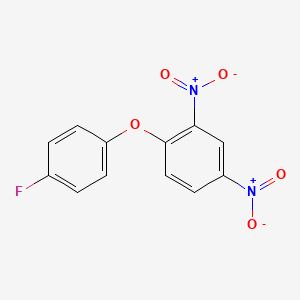
![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)
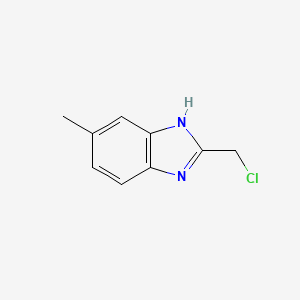
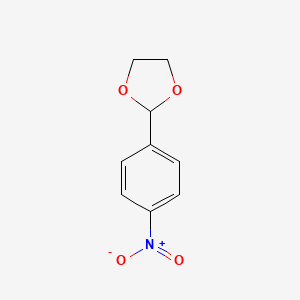
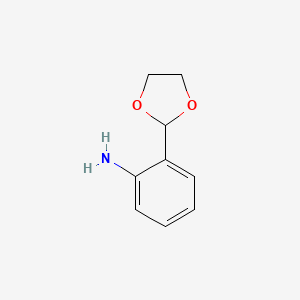
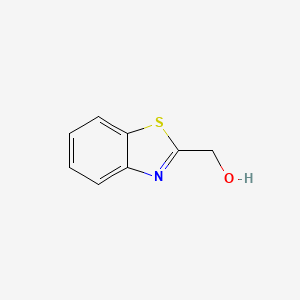
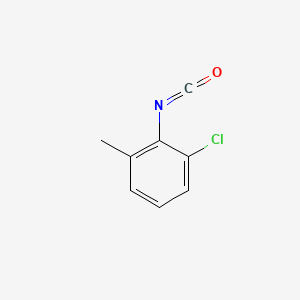
![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)
